Per977;per-977;per 977

描述

Historical Perspectives on Coagulation Pathway Interference

The manipulation of the coagulation cascade for therapeutic benefit has a rich history, beginning with the discovery of heparin in 1916. nih.govwmich.edu This was followed by the development of vitamin K antagonists like warfarin (B611796), which became the standard for oral anticoagulant therapy for many decades. nih.govnih.gov These traditional anticoagulants, while effective, presented challenges related to their narrow therapeutic windows and the need for frequent monitoring. nih.govmdpi.com The 21st century has seen the advent of direct oral anticoagulants (DOACs), which offer more predictable pharmacological profiles by directly targeting key enzymes in the coagulation cascade, such as Factor Xa and thrombin. nih.govmdpi.com

Emerging Challenges in Managing Pharmacologically Induced Coagulation States

The proliferation of different anticoagulant agents has introduced new complexities in managing patients, particularly in situations requiring the rapid reversal of their effects, such as major bleeding events or the need for urgent surgery. smw.chresearchgate.net While specific reversal agents exist for some DOACs, such as idarucizumab for dabigatran (B194492) and andexanet alfa for Factor Xa inhibitors, the development of agents with broader activity remains an area of active research. tandfonline.comderangedphysiology.comoup.com Balancing the prevention of thrombosis with the risk of bleeding is a central challenge in anticoagulant therapy, necessitating individualized treatment approaches. mdpi.com

属性

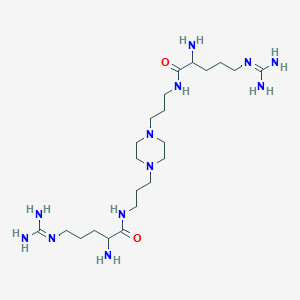

分子式 |

C22H48N12O2 |

|---|---|

分子量 |

512.7 g/mol |

IUPAC 名称 |

2-amino-N-[3-[4-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32) |

InChI 键 |

HRDUUSCYRPOMSO-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |

产品来源 |

United States |

Molecular Design, Synthesis, and Structural Binding Correlations of Per977

Retrospective Analysis of PER977's Synthetic Methodologies

PER977 is a rationally designed synthetic molecule, identified structurally as di-arginine piperazine (B1678402). dovepress.comnih.gov Its IUPAC name is (2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide. This structure consists of a central 1,4-bis(3-aminopropyl)piperazine (B145938) core symmetrically functionalized at both ends with L-arginine residues through amide bonds.

Foundational Synthetic Routes and Chemical Transformations

While specific, detailed synthetic processes from its developers are proprietary, a logical and foundational synthetic route can be inferred from its structure. The synthesis would likely be achieved through standard solution-phase peptide synthesis techniques. acs.org

The key chemical transformation is the formation of amide bonds between the primary amine groups of the 1,4-bis(3-aminopropyl)piperazine linker and the carboxylic acid groups of two L-arginine molecules. A plausible route would involve the following key steps:

Protection of Arginine: The reactive functional groups of L-arginine (the alpha-amino group and the guanidinium (B1211019) group) must be protected to ensure selective amide bond formation at the carboxyl group. Common protecting groups for the α-amino function include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), while the guanidinium side chain is often protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Activation of the Carboxyl Group: The carboxylic acid of the protected L-arginine is activated to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for this activation step.

Coupling Reaction: The activated, protected L-arginine is reacted with the 1,4-bis(3-aminopropyl)piperazine core in a 2:1 molar ratio. This reaction forms the symmetrical di-substituted product.

Deprotection: In the final step, all protecting groups are removed, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA), to yield the final, active PER977 molecule.

This general approach is supported by literature describing the synthesis of similar arginine-containing polymers and piperazine-based structures. nih.govnih.gov

Optimization Strategies in Laboratory Synthesis of PER977

Optimizing the laboratory synthesis of a molecule like PER977 would focus on maximizing yield, ensuring high purity, and achieving a scalable and efficient process. Key strategies would include:

Choice of Protecting Groups: Selecting an orthogonal set of protecting groups that can be removed sequentially or in a single final step without affecting the final structure is crucial. The choice impacts solubility, reaction kinetics, and ease of purification.

Coupling Reagent Selection: The efficiency of the amide bond formation depends heavily on the coupling reagent. Optimization involves screening different reagents to minimize side reactions, such as racemization at the chiral center of arginine, and to maximize the coupling yield.

Purification Methods: Given the highly polar and cationic nature of the final deprotected molecule, purification is a significant challenge. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying such peptide-like molecules to a high degree of purity. acs.org Optimization would involve tailoring the solvent system and column chemistry for efficient separation from starting materials and by-products.

Process Scalability: For larger-scale synthesis, factors such as reagent cost, reaction times, and the safety of the chemical transformations become paramount. Transitioning from laboratory-scale to multigram-scale synthesis requires robust and reproducible procedures. rsc.org

Structural Features and Their Contribution to Molecular Recognition

PER977 is a synthetic, cationic, and water-soluble small molecule. nih.govru.nl Its ability to reverse a wide range of anticoagulants stems from its unique structural features that facilitate non-covalent interactions.

Identification of Key Pharmacophoric Elements in PER977

A pharmacophore represents the essential steric and electronic features necessary for molecular interactions with a specific biological target. dovepress.com In the case of PER977, the "targets" are the various anticoagulant drug molecules themselves. The key pharmacophoric elements are:

Two Cationic Guanidinium Groups: The terminal guanidinium groups on the two L-arginine residues are protonated at physiological pH, conferring a strong positive charge to each end of the molecule. These cationic centers are critical for establishing strong charge-charge (electrostatic) interactions with anionic regions on anticoagulant molecules like heparin. nih.govmedchemexpress.com

Hydrogen Bond Donors and Acceptors: The arginine residues and the amide linkages provide numerous hydrogen bond donors (N-H groups) and acceptors (C=O groups). These are essential for forming a network of non-covalent hydrogen bonds with polar groups on the target anticoagulants. nih.govmedchemexpress.com

Defined Spatial Arrangement: The 1,4-bis(3-aminopropyl)piperazine scaffold acts as a specific linker. It positions the two terminal arginine residues at a distance and orientation that is conducive to binding. This spatial separation allows the molecule to potentially chelate or "clamp" onto the target drug molecules.

These features enable PER977 to bind directly to various anticoagulants, including heparin, low-molecular-weight heparins (LMWH), and direct oral anticoagulants (DOACs) like factor Xa and direct thrombin inhibitors, through a combination of electrostatic interactions and hydrogen bonding. nih.govru.nl This binding sequesters the anticoagulant drugs, preventing them from interacting with their respective enzyme targets in the coagulation cascade. researchgate.net

Conformational Analysis and Flexibility of PER977

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. The significant conformational flexibility of PER977 is a key aspect of its molecular design and likely contributes to its broad-spectrum activity. acs.orgresearchgate.net

Flexible Linkers: The molecule contains two propyl (-CH2-CH2-CH2-) linkers connecting the piperazine ring to the arginine residues. There are multiple rotatable single bonds within these linkers and within the arginine side chains, allowing these "arms" to adopt a wide range of conformations.

Piperazine Ring Pucker: The central piperazine ring is not planar and typically exists in a stable chair conformation. It can, however, undergo ring-flipping to an alternative chair conformation or adopt higher-energy boat or twist-boat conformations. This adds another layer of structural variability.

Significance of Flexibility: This inherent flexibility allows PER977 to adapt its shape to fit the different sizes and three-dimensional structures of various anticoagulant drugs. acs.orgmdpi.com For instance, the optimal conformation for binding to the long polysaccharide chain of heparin may be different from that required for binding to a smaller, more compact DOAC molecule. Molecular dynamics simulations suggest that the molecule's radius of gyration can change significantly, indicating its capacity to adjust its conformation when binding to different partners. acs.org This adaptability is a hallmark of its rational design as a "universal" reversal agent.

Structure-Activity Relationship (SAR) Studies of PER977 Analogs

Structure-activity relationship (SAR) studies investigate how modifications to a compound's chemical structure affect its biological activity. While extensive SAR data for PER977 analogs are not widely available in published literature, some insights can be drawn from its known mechanism and comparative studies.

The development of analogs would logically focus on modifying the key pharmacophoric elements:

The Cationic Anchors: The arginine residues could be replaced with other cationic amino acids (e.g., lysine) or non-natural amino acids to modulate the strength and geometry of the electrostatic interactions.

The Linker Scaffold: The length of the propyl chains could be varied, or the central piperazine ring could be replaced with other cyclic or acyclic scaffolds. This would alter the distance and relative orientation of the two cationic ends, potentially optimizing the fit for specific anticoagulant targets.

Chirality: The use of D-arginine instead of L-arginine would create a stereoisomer with a different three-dimensional arrangement, which could impact binding affinity and specificity.

Research comparing PER977 to other reversal agents has highlighted the complexity of its mechanism. One study using isothermal titration calorimetry (ITC) found that PER977 binds weakly to heparins and not at all to the direct Factor Xa inhibitors studied, suggesting that a simple sequestration model based on strong binding may not fully explain its activity in all assays. nih.gov This indicates that the SAR for PER977 is likely nuanced, and that biological reversal activity may not correlate directly with simple binding affinity measurements in all contexts. Further research on rationally designed analogs is needed to fully elucidate the structure-activity relationships that govern its broad-spectrum reversal capabilities. escholarship.org

Data Tables

Table 1: Key Research Findings on PER977's Structure and Binding

| Feature | Finding | Significance | Reference(s) |

| Chemical Identity | A synthetic, symmetrical molecule composed of a 1,4-bis(3-aminopropyl)piperazine core with L-arginine residues attached at both ends. | The defined chemical structure allows for rational analysis of its function. | dovepress.comnih.gov |

| Binding Mechanism | Binds to various anticoagulants via non-covalent hydrogen bonds and charge-charge (electrostatic) interactions. | This non-covalent binding mechanism allows it to sequester a broad range of anticoagulant drugs. | nih.govru.nlmedchemexpress.com |

| Key Pharmacophore | Consists of two terminal cationic guanidinium groups and multiple hydrogen bond donors/acceptors, held in a specific spatial arrangement by the piperazine linker. | These features are essential for recognizing and binding to structurally diverse anticoagulant molecules. | dovepress.comnih.govmedchemexpress.com |

| Conformational Flexibility | The molecule possesses significant flexibility due to multiple rotatable bonds in the linkers and side chains, and the puckering of the central piperazine ring. | This flexibility likely allows the molecule to adapt its conformation to effectively bind a wide variety of target drugs. | acs.orgacs.orgmdpi.com |

| Binding Specificity | Binds to target anticoagulants but does not bind to plasma proteins such as albumin or coagulation factors. | This specificity is a crucial design feature, intended to avoid off-target effects and pro-coagulant activity. | ru.nl |

| Binding Affinity | Some biophysical studies have shown that the binding affinity to certain anticoagulants is weaker than expected, suggesting a complex mechanism of action beyond simple sequestration. | This raises questions about the direct correlation between binding strength and reversal activity, indicating a more complex biological function. | acs.orgnih.gov |

Investigation of Functional Group Contributions to Binding Affinity

The molecular architecture of PER977 is centered around key functional groups that are critical for its binding affinity to target anticoagulant molecules. The primary structure of PER977 consists of two L-arginine residues linked by a piperazine-containing scaffold. nih.gov The guanidinium group of arginine and the piperazine ring are the major contributors to its interaction with target molecules. dovepress.com

The positively charged guanidinium groups of the arginine residues are fundamental to PER977's mechanism of action, which involves non-covalent interactions, primarily through hydrogen bonding and charge-charge interactions, with anionic sites on anticoagulant drugs. dovepress.comnih.govnih.gov This electrostatic attraction is crucial for its ability to bind to heparins, which are highly sulfated and negatively charged, as well as to direct oral anticoagulants (DOACs) that may possess anionic functionalities. portico.orgru.nl

While specific structure-activity relationship (SAR) studies detailing the systematic modification of these functional groups are not extensively published in peer-reviewed literature, the choice of arginine is rational. The guanidinium group, with its pKa of approximately 12.5, is protonated over a wide physiological pH range, ensuring a consistent positive charge for binding. Furthermore, the planar and delocalized nature of the guanidinium ion allows for the formation of multiple hydrogen bonds, contributing to the stability of the PER977-anticoagulant complex. nih.gov

Isothermal titration calorimetry (ITC) has been used to study the binding affinity of PER977 to various anticoagulants. These studies have provided quantitative data on the strength of these interactions, although a detailed breakdown of the contribution of each functional group is not explicitly detailed. nih.gov One study reported that PER977 binds to unfractionated heparin (UFH) and enoxaparin with near-micromolar affinity. nih.gov However, the same study did not observe direct binding to the direct Factor Xa inhibitors edoxaban (B1671109) or rivaroxaban (B1684504) using ITC, suggesting a more complex mechanism of action may be at play than simple charge-based binding for these specific DOACs. nih.gov Another study suggested that in silico modeling predicted the locations of noncovalent hydrogen bonding between PER977 and heparins. portico.org

Table 1: Experimentally Determined Binding Affinities of PER977 for Various Anticoagulants

| Anticoagulant | Binding Affinity (Kd) | Method | Reference |

| Unfractionated Heparin (UFH) | ~25 µM | ITC | nih.gov |

| Enoxaparin | ~25 µM | ITC | nih.gov |

| Fondaparinux (B3045324) | Weak binding | ITC | nih.gov |

| Edoxaban | No binding observed | ITC | nih.gov |

| Rivaroxaban | No binding observed | ITC | nih.gov |

| Factor IXa | Direct binding observed | ITC | nih.gov |

This table is based on available data and may not be exhaustive. The lack of observed binding to some DOACs in this particular study highlights the complexity of the interactions and the potential for different binding mechanisms.

Elucidation of Linker Chain Modulations and Their Impact on Interaction Profiles

The length and flexibility of the propyl chains and the nature of the piperazine ring are critical for positioning the two terminal guanidinium groups at an optimal distance to simultaneously interact with binding sites on a target molecule. This is particularly relevant for binding to larger molecules like heparin, where multiple anionic sites may be available for interaction. acs.org

Stereochemical Influences on Molecular Targeting by PER977

The synthesis of PER977 utilizes L-arginine, indicating that the stereochemistry at the alpha-carbon of the amino acid is specific. grafiati.com Chirality is a fundamental aspect of molecular recognition in biological systems, as target binding sites, such as those on enzymes and proteins, are themselves chiral. The specific three-dimensional arrangement of functional groups is often critical for optimal interaction.

While detailed studies comparing the activity of different stereoisomers of PER977 have not been published, the use of the naturally occurring L-arginine suggests that this configuration provides the optimal spatial orientation of the guanidinium group and other functionalities for binding to its targets. The use of D-arginine would result in a different spatial presentation of the key binding groups, which would likely alter the binding affinity and efficacy. The synthesis of a stereoisomeric family of cationic binders for heparin has shown that stereochemistry can influence binding affinity, with a preference for D-lysine observed for DNA binding, while the preference was less pronounced for heparin. whiterose.ac.uk This underscores the principle that stereochemistry can have a significant and target-dependent impact on molecular interactions. The precise stereochemical requirements for PER977's interaction with its various targets would be a valuable area for further investigation to fully elucidate its mechanism of action.

Computational Chemistry and Molecular Modeling Approaches for PER977

Computational methods are integral to modern drug design and development, offering insights into molecular interactions that can guide the synthesis and optimization of new therapeutic agents. nih.govresearchgate.net While specific computational studies on PER977 are not extensively detailed in the public literature, the principles of computational chemistry and molecular modeling can be applied to understand its function.

In Silico Predictions of PER977's Binding Sites

In silico methods can be used to predict the potential binding sites of a ligand on a target molecule. nih.govnih.gov For PER977, computational tools could be employed to identify regions on anticoagulants like heparin or Factor Xa inhibitors that are favorable for binding. These predictions are typically based on identifying pockets or surfaces with complementary physicochemical properties, such as electrostatic potential and hydrophobicity. acellera.com

Given the cationic nature of PER977, electrostatic potential maps of target molecules would be particularly informative, highlighting negatively charged regions that could serve as binding sites. For heparin, these would be the numerous sulfate (B86663) and carboxylate groups. For DOACs, specific anionic or polar regions would be identified. In silico modeling has been used to predict the noncovalent hydrogen bonding locations between PER977 and heparins. portico.org

Docking Simulations and Molecular Dynamics of PER977 with Target Molecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. nih.govmdpi.com Docking simulations of PER977 with its various targets, such as heparin, Factor Xa, and thrombin, could provide detailed three-dimensional models of their interactions. These models would visualize the specific hydrogen bonds, ionic interactions, and van der Waals contacts that stabilize the complex, offering a molecular-level explanation for its binding affinity and specificity. mdpi.com

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. mdpi.com MD simulations model the movement of atoms in a molecular system over time, providing insights into the flexibility of the ligand and target, the stability of the binding pose, and the role of solvent molecules in the interaction. mdpi.com For PER977, MD simulations could reveal how the flexible linker allows the molecule to adapt its conformation to different binding sites and could help to elucidate the dynamic nature of its interactions with various anticoagulants.

De Novo Design Principles Applied to PER977 Development

De novo drug design involves the creation of novel molecular structures with a desired biological activity, often with the aid of computational tools. nih.govresearchgate.netbiorxiv.org While it is not explicitly stated in the literature that PER977 was developed using a de novo design approach, its structure is consistent with the principles of designing molecules to bind to specific biological targets.

The design of PER977 appears to be based on a rational, "build-up" approach, where known binding motifs (the guanidinium groups of arginine) are linked together to create a molecule with enhanced affinity and specificity. nih.gov This is a common strategy in de novo design. Computational methods could have been used to design and evaluate different linker structures to optimize the spatial arrangement of the arginine residues for binding to heparin or other anticoagulants. The development of guanidinium-based binders is an active area of research, and the principles of multivalent interactions, where multiple weak interactions combine to produce strong and specific binding, are central to this field.

Direct Molecular Binding Mechanisms of PER977

The primary mechanism by which PER977 reverses anticoagulation is through direct binding to the anticoagulant molecules. This interaction is characterized by noncovalent bonds, which are crucial for its broad-spectrum activity.

Noncovalent Interactions: Hydrogen Bonding and Charge-Charge Dynamics

PER977 is a cationic molecule, a property that is fundamental to its mechanism of action. ashpublications.orgnih.govportico.org Its structure allows for significant charge-charge interactions and hydrogen bonding with various anticoagulant drugs. ashpublications.orgnih.govportico.orgsamev-dz.commedthority.comnih.gov These noncovalent interactions are the basis for its ability to bind to a range of anticoagulants, including heparins and direct oral anticoagulants (DOACs). ashpublications.orgportico.orgsamev-dz.com The molecule was specifically designed to bind to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) through these electrostatic forces. ashpublications.orgnih.govportico.orgsamev-dz.com This binding is thought to sequester the anticoagulant, rendering it unable to exert its effect on the coagulation cascade.

Allosteric Modulation vs. Direct Stoichiometric Binding

The precise nature of PER977's interaction with direct oral anticoagulants (DOACs) has been a subject of scientific investigation, with evidence supporting both direct binding and potentially more complex mechanisms. While it is generally accepted that PER977 directly binds to heparins, the interaction with Factor Xa and direct thrombin inhibitors is more nuanced.

Initial research and proposed mechanisms suggest that PER977 directly binds to DOACs in a stoichiometric manner, effectively sequestering them from their targets in the coagulation cascade. ahajournals.org This direct binding model is supported by studies demonstrating a rapid reversal of anticoagulation in the presence of PER977. samev-dz.comnih.gov

However, some studies using techniques like isothermal titration calorimetry (ITC) have reported weak or no direct binding of PER977 to direct Factor Xa inhibitors such as edoxaban and rivaroxaban. nih.govnih.gov These findings have led to the proposal of alternative or additional mechanisms of action. One such proposed mechanism involves an interaction with Factor IXa, which could contribute to the pro-hemostatic effect of PER977. portico.org This suggests that while direct binding may play a role, allosteric modulation of coagulation factors or other indirect effects cannot be ruled out. The debate between direct stoichiometric binding and other mechanisms highlights the complexity of PER977's action and the need for further research to fully elucidate its function.

PER977's Interactions with Specific Classes of Anticoagulants

PER977 has demonstrated broad-spectrum reversal activity against several major classes of anticoagulants. The characteristics of these interactions vary depending on the specific anticoagulant.

Engagement with Unfractionated Heparins and Low-Molecular-Weight Heparins

PER977 was initially designed to specifically bind to unfractionated heparin (UFH) and low-molecular-weight heparins (LMWH). ashpublications.orgnih.govportico.orgsamev-dz.com The binding is primarily driven by the electrostatic attraction between the cationic PER977 molecule and the anionic heparin polymers. ashpublications.orgnih.govportico.org Isothermal titration calorimetry studies have confirmed this binding, although some research describes it as relatively weak. nih.govnih.gov One study reported a similar binding affinity of ciraparantag (B606701) to UFH and enoxaparin when compared to another reversal agent, andexanet alfa, with a dissociation constant (Kd) of approximately 25 µM. portico.org

Interactive Data Table: PER977 Binding Affinity for Heparins

| Anticoagulant | Binding Affinity (Kd) | Method |

| Unfractionated Heparin (UFH) | ~25 µM | Isothermal Titration Calorimetry |

| Enoxaparin (LMWH) | ~25 µM | Isothermal Titration Calorimetry |

Note: Data is based on a comparative study and represents an approximate binding affinity.

Interaction Profiles with Direct Oral Factor Xa Inhibitors (e.g., Edoxaban, Rivaroxaban, Apixaban)

PER977 has been shown to reverse the anticoagulant effects of direct Factor Xa inhibitors, including edoxaban, rivaroxaban, and apixaban (B1684502). ashpublications.orgsamev-dz.com The mechanism is believed to involve direct binding, which neutralizes the inhibitor's activity. ashpublications.org However, as mentioned previously, some studies using isothermal titration calorimetry did not detect a strong direct binding between PER977 and edoxaban or rivaroxaban. nih.govnih.gov This has led to suggestions of an indirect mechanism of action, possibly involving interactions with other components of the coagulation system. portico.org Despite the debate on the precise molecular mechanism, in vitro and in vivo studies have demonstrated that PER977 effectively reverses the anticoagulant effects of these agents, as measured by various clotting assays. ashpublications.orgnih.gov

Binding Characteristics with Direct Thrombin Inhibitors (e.g., Dabigatran)

PER977 also demonstrates reversal activity against the direct thrombin inhibitor dabigatran (B194492). ashpublications.orgsamev-dz.comahajournals.org The proposed mechanism is consistent with its action on other anticoagulants, involving direct, noncovalent binding through hydrogen bonds and charge-charge interactions. medthority.comnih.gov This binding is thought to inactivate dabigatran, thereby allowing thrombin to function normally in the coagulation cascade. While the specific binding affinity (Kd) for the PER977-dabigatran interaction is not as extensively reported as for heparins, its efficacy in reversing dabigatran-induced anticoagulation has been demonstrated in preclinical models. ahajournals.org

Specificity and Selectivity of PER977's Molecular Interactions

PER977, also known as ciraparantag, is a synthetic, small, water-soluble cationic molecule. ru.nlpharmacyjoe.com Its mechanism of action involves binding to various anticoagulant drugs through non-covalent hydrogen bonds and charge-charge interactions. ru.nlthieme-connect.com This binding effectively neutralizes the anticoagulant, removing it from its target in the coagulation cascade and allowing for the re-establishment of normal blood clotting. thieme-connect.com

A critical aspect of a reversal agent's safety and efficacy is its specificity for the target anticoagulant, without interfering with the body's natural coagulation components. Research indicates that PER977 generally does not interact with circulating coagulation factor proteins. ahajournals.orgportico.org Studies using dynamic light-scattering methodology demonstrated a lack of binding to a variety of proteins, including coagulation factors. ashpublications.org

However, more detailed investigations using isothermal titration calorimetry (ITC) have provided a more nuanced understanding of PER977's binding profile. While no binding was observed for several key coagulation proteins, a measurable affinity for Factor IXa (FIXa) was detected. nih.govcaymanchem.com In contrast, no significant binding was found for Factor Xa, thrombin, antithrombin, or fibrinogen. caymanchem.com This suggests a high degree of selectivity, with the interaction with FIXa being a specific exception. The weak binding affinity for heparins like unfractionated heparin (UFH) and enoxaparin has also been quantified. nih.govcaymanchem.com

Table 1: Binding Affinity of PER977 for Anticoagulants and Coagulation Proteins This interactive table summarizes the equilibrium dissociation constants (Kd) of PER977 with various molecules as determined by isothermal titration calorimetry (ITC). A lower Kd value indicates a stronger binding affinity.

| Ligand | Binding Affinity (Kd in µM) | Reference |

|---|---|---|

| Enoxaparin | 17 | caymanchem.com |

| Unfractionated Heparin (UFH) | 28 | caymanchem.com |

| Factor IXa (FIXa) | 35 | caymanchem.com |

| Enoxaparin-Antithrombin Complex | 690 | caymanchem.com |

| Fondaparinux | 9,600 | caymanchem.com |

| Edoxaban | No binding observed | nih.govcaymanchem.com |

| Rivaroxaban | No binding observed | nih.govcaymanchem.com |

| Factor Xa | No binding observed | caymanchem.com |

| Thrombin | No binding observed | caymanchem.com |

| Antithrombin | No binding observed | caymanchem.com |

| Fibrinogen | No binding observed | caymanchem.com |

PER977's selectivity extends beyond coagulation factors to other proteins present in the blood. Nonclinical studies have consistently shown that PER977 does not bind to plasma proteins, including the most abundant one, albumin. pharmacyjoe.comportico.orgresearchgate.net This lack of binding is a favorable characteristic, as it minimizes the potential for PER977 to interfere with the normal physiological functions of these proteins or to have its own availability and activity altered by protein binding. thieme-connect.com

Pathway-Level Reversal Mechanisms

The coagulation process is a complex cascade involving two main initiating pathways: the intrinsic and extrinsic pathways. nih.gov These pathways converge into a common pathway that leads to the formation of thrombin and ultimately a stable fibrin (B1330869) clot. droracle.ai Anticoagulants target specific factors within these pathways to prevent or reduce clotting. PER977's reversal action is evident in its ability to normalize laboratory tests that measure the functionality of these cascades.

The prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) are standard laboratory assays used to assess the extrinsic and intrinsic coagulation pathways, respectively. ahajournals.orgnih.gov In rat models where anticoagulation was induced by various new oral anticoagulants (NOACs), the administration of PER977 restored both PT and aPTT values to baseline levels, typically within 20 minutes. ahajournals.orgportico.org This demonstrates that PER977 effectively reverses the inhibition of factors in both the intrinsic and extrinsic cascades, allowing them to function normally. For instance, by binding to and neutralizing Factor Xa inhibitors, PER977 allows Factor Xa to participate in the prothrombinase complex, a crucial step in the common pathway where the intrinsic and extrinsic pathways converge. droracle.aibiomolther.org Similarly, by reversing direct thrombin inhibitors, it restores the final step of the common pathway. biomolther.org

Table 2: Effect of PER977 on Coagulation Parameters in Anticoagulated Rats This table illustrates the reversal of anticoagulant effects by PER977 as measured by standard coagulation assays in animal models.

| Anticoagulant Administered | Coagulation Assay | Observation after PER977 Administration | Reference |

|---|---|---|---|

| Edoxaban | Prothrombin Time (PT) | Restored to baseline levels within 20 minutes | ahajournals.orgportico.org |

| Rivaroxaban | Prothrombin Time (PT) | Restored to baseline levels within 20 minutes | ahajournals.orgportico.org |

| Apixaban | Prothrombin Time (PT) | Restored to baseline levels within 20 minutes | ahajournals.orgportico.org |

| Dabigatran | Activated Partial Thromboplastin Time (aPTT) | Restored to baseline levels within 20 minutes | ahajournals.orgportico.org |

The ultimate goal of the coagulation cascade is the formation of a stable fibrin clot, which is composed of a mesh of fibrin strands. nih.gov The structure and integrity of this mesh are critical for effective hemostasis. Anticoagulants can alter the dynamics of fibrin clot formation, leading to thinner, less stable fibrin fibers.

Scanning electron microscopy studies have visualized the impact of PER977 on clot structure. In one study, anticoagulation with the Factor Xa inhibitor edoxaban significantly reduced the mean diameter of fibrin fibers from approximately 250 nm to about 125 nm. portailvasculaire.fr Following the administration of PER977, the fibrin-fiber diameter was restored to the normal, pre-anticoagulated size within 30 minutes. portailvasculaire.fr Other research has confirmed that while PER977 alone does not alter the structure of fibrin clots, it can reverse the impaired clot fiber diameter caused by anticoagulants like edoxaban. nih.gov This restoration of normal fibrin architecture is a key component of its mechanism for re-establishing hemostasis. ashpublications.org

Table 3: PER977's Effect on Fibrin Clot Structure This table shows the quantitative impact of an anticoagulant on fibrin fiber diameter and its reversal by PER977.

| Condition | Mean Fibrin-Fiber Diameter (approx.) | Reference |

|---|---|---|

| Baseline (no anticoagulant) | 250 nm | portailvasculaire.fr |

| After Edoxaban Administration | 125 nm | portailvasculaire.fr |

| After PER977 Administration (post-Edoxaban) | Restored to baseline (approx. 250 nm) | portailvasculaire.fr |

Overview of Per977 As a Research Entity

General Classification within Biochemical Agents

PER977 is classified as a small, synthetic, water-soluble, and cationic molecule. ncats.ioportico.org Its chemical structure is characterized by two L-arginine units connected by a piperazine-containing linker chain. taylorandfrancis.comwikipedia.org This unique structure confers specific physicochemical properties that are central to its mechanism of action. The presence of arginine residues contributes to its positive charge, a key feature in its interactions with other molecules. portico.orgtargetmol.com

| Property | Value/Description | Source(s) |

| Molecular Formula | C22H48N12O2 | wikipedia.orgglpbio.com |

| Molar Mass | 512.708 g·mol−1 | wikipedia.org |

| Chemical Nature | Synthetic, Cationic, Water-Soluble | ncats.ioportico.org |

| Key Structural Features | Two L-arginine units, Piperazine-containing linker | taylorandfrancis.comwikipedia.org |

The mechanism of action of PER977 is primarily attributed to non-covalent binding interactions. It is understood to bind to a range of anticoagulant drugs, including direct factor Xa inhibitors, direct thrombin inhibitors, and heparins, through hydrogen bonding and charge-charge interactions. medchemexpress.comtargetmol.com This binding is thought to neutralize the anticoagulant effect of these drugs. taylorandfrancis.com

Significance in Pre-clinical and Mechanistic Studies

The significance of PER977 in preclinical research lies in its potential as a universal antidote for a wide array of anticoagulants. ncats.iotaylorandfrancis.com Numerous in vivo and in vitro studies have been conducted to elucidate its efficacy and mechanism.

In Vivo Animal Models:

Preclinical studies utilizing various animal models have demonstrated the potential of PER977 to reverse anticoagulant-induced bleeding. In a rat tail transection model, PER977 significantly reduced bleeding in animals treated with the direct factor Xa inhibitor, edoxaban. researchgate.net Similarly, in a rat liver laceration model, intravenous administration of PER977 was shown to fully reverse the anticoagulant effect of edoxaban within 10 minutes. researchgate.net Another study using a rabbit liver laceration model observed a significant reduction in blood loss in rivaroxaban-treated rabbits at a specific dose of PER977. ahajournals.org These studies suggest that PER977 is effective in restoring hemostasis in the presence of various direct oral anticoagulants. researchgate.netahajournals.org

| Preclinical Model | Anticoagulant Studied | Key Finding with PER977 | Source(s) |

| Rat Tail Transection | Edoxaban | Significantly decreased bleeding within 7.5 minutes. | researchgate.net |

| Rat Tail Transection | Dabigatran, Rivaroxaban, Apixaban | Reduced bleeding by over 90%. | nih.gov |

| Rat Liver Laceration | Edoxaban | Fully reversed anticoagulant effect within 10 minutes. | researchgate.net |

| Rabbit Liver Laceration | Rivaroxaban | 76% reduction in blood loss at a 30 mg/kg dose. | ahajournals.org |

In Vitro and Mechanistic Studies:

In vitro studies have provided further insights into the mechanism of PER977, although some findings present a complex picture. Some research indicates that PER977 reverses the anticoagulant effects of rivaroxaban and apixaban in human blood in a dose-dependent manner. nih.gov However, other in vitro studies have reported no reversal of the anti-FXa activity of factor Xa inhibitors in human plasma. nih.govahajournals.org One study suggested that the observed in vivo effects on blood loss might not be solely due to direct binding and reversal of the anticoagulant, but could be attributed to an off-target effect. ahajournals.org It has been noted that PER977 did not show binding to direct FXa inhibitors in some experiments using isothermal titration calorimetry. nih.gov These seemingly contradictory findings highlight the complexity of its mechanism and underscore the need for further research to fully understand its mode of action at the molecular level.

Pre Clinical Investigative Methodologies and Models in Per977 Research

In Vitro Methodologies for Assessing PER977's Molecular Efficacy

In vitro studies are crucial for the initial characterization of a drug's activity. For PER977, these laboratory-based tests have been fundamental in understanding its potential as a reversal agent.

Standard clotting assays like Prothrombin Time (PT) and activated Partial Thromboplastin (B12709170) Time (aPTT) are used to assess the extrinsic and intrinsic pathways of the coagulation cascade, respectively. coagulationassays.com However, the use of these traditional assays in PER977 research has presented challenges. PER977 can interact with substances like citrate (B86180) and kaolin, which are used in these tests, potentially affecting the accuracy of the results. samev-dz.comnih.gov

Consequently, Whole-Blood Clotting Time (WBCT) has been a key assay in preclinical and early clinical studies of PER977. ashpublications.orgashpublications.orgresearchgate.netnih.gov WBCT measures the time it takes for whole blood to form a clot and provides a more global assessment of hemostasis. tamingthesru.com Studies have shown that PER977 can normalize the prolonged WBCT caused by anticoagulants like edoxaban (B1671109) and enoxaparin. ashpublications.orgashpublications.orgnih.gov For instance, in healthy individuals who had received edoxaban, PER977 administration led to a rapid reduction in WBCT, bringing it to within 10% of the baseline value within minutes. ashpublications.orgresearchgate.net

In preclinical rat models, PER977 also demonstrated its ability to restore PT and aPTT values to baseline levels after they were prolonged by various new oral anticoagulants (NOACs). ahajournals.org

| Treatment Group | Observation | Time to Normalization | Citation |

|---|---|---|---|

| Edoxaban + PER977 (100-300 mg) | WBCT returned to within 10% of baseline | 10-30 minutes | dovepress.comashpublications.orgashpublications.org |

| Edoxaban + Placebo | WBCT remained elevated | Approximately 12-15 hours | ashpublications.orgresearchgate.net |

Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM) are viscoelastic hemostatic assays that provide a dynamic and comprehensive picture of the entire clotting process, from initial fibrin (B1330869) formation to clot retraction and eventual lysis. tamingthesru.comaast.orglitfl.comwikipedia.orgemra.org These tests measure the viscoelastic properties of a blood clot as it forms and breaks down. tamingthesru.comaast.org

In preclinical research, TEG has been utilized to evaluate the reversal effects of PER977. nyu.eduahajournals.org Studies in rat models have shown that PER977 can reverse the anticoagulant effects of edoxaban as measured by TEG. nyu.eduahajournals.org However, some in vitro studies have reported conflicting results, with one study observing no reversal of edoxaban and rivaroxaban's effects on TEG parameters. ashpublications.org Another study also found no reversal activity for PER977 in TEG assays using either plasma or whole blood. confex.com These discrepancies may be due to differences in experimental conditions, such as the use of citrated versus non-citrated blood. nih.gov

Chromogenic anti-Xa assays are specialized tests used to measure the activity of Factor Xa inhibitors. practical-haemostasis.commedscape.comsynnovis.co.uk These assays work by measuring the residual amount of Factor Xa after it has been inhibited by an anticoagulant. practical-haemostasis.commedscape.com

Research on PER977 using chromogenic anti-Xa assays has yielded mixed findings. Some ex vivo studies on human blood have indicated that PER977 can reverse the effects of rivaroxaban (B1684504) and apixaban (B1684502) in a dose-dependent manner, as quantified by anti-Xa activity. dovepress.comaerjournal.com However, other in vitro investigations have reported that PER977 does not reduce the anti-Xa activity of edoxaban or rivaroxaban. ashpublications.org One study found that even at high concentrations, PER977 did not decrease the anti-Xa activity of the direct oral anticoagulants (DOACs) tested. ashpublications.org

| Anticoagulant | Study Finding | Citation |

|---|---|---|

| Rivaroxaban, Apixaban | Dose-dependent reversal of anti-Xa activity in ex vivo human blood. | dovepress.comaerjournal.com |

| Edoxaban, Rivaroxaban | No reduction in anti-Xa activity observed in in vitro studies. | ashpublications.org |

To understand the direct binding between PER977 and its target anticoagulants, researchers employ biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.govreactionbiology.comnih.govtoray-research.co.jplabmanager.com SPR measures changes in the refractive index at a sensor surface to detect molecular interactions in real-time, providing data on binding kinetics. reactionbiology.comlabmanager.com ITC directly measures the heat changes that occur during binding, offering insights into the thermodynamics of the interaction. reactionbiology.comnih.govlabmanager.com

Studies using these methods have revealed that PER977, a cationic molecule, is designed to bind to anticoagulants like unfractionated heparin, low-molecular-weight heparin, and various DOACs through non-covalent hydrogen bonds and charge-charge interactions. medchemexpress.comdovepress.comru.nlnyu.edu However, one study using ITC found that PER977 bound weakly to heparins and did not bind to the direct Factor Xa inhibitors edoxaban or rivaroxaban. ashpublications.org That same study did, however, observe direct binding of PER977 to Factor IXa. ashpublications.org

Ex Vivo and Animal Models for Pharmacological Reversal Evaluation

To assess the effects of PER977 in a more complex biological system, researchers utilize ex vivo and animal models.

Animal Models of Induced Anticoagulation (e.g., Rat-tail Transection Model, Liver Laceration Model)

Pre-clinical evaluation of PER977 (also known as ciraparantag) has extensively utilized animal models of induced bleeding to establish its efficacy as a reversal agent. nih.gov These models are designed to create a state of excessive bleeding through the administration of an anticoagulant, followed by a controlled injury, allowing researchers to quantify the ability of PER977 to restore hemostasis. samev-dz.com The two most prominent models in PER977 research are the rat-tail transection model and the liver laceration model. nih.govsamev-dz.com

The rat-tail transection model is a standard method for assessing external hemorrhage. researchgate.net In this model, animals, typically rats, are first administered an anticoagulant to achieve a target level of impaired coagulation. esmed.org At the time of the anticoagulant's peak concentration, PER977 or a placebo is administered intravenously. samev-dz.com Shortly thereafter, a standardized injury, such as a full transection of the tail, is performed. samev-dz.com The primary endpoint measured is the total blood loss, which is typically quantified by collecting and weighing the shed blood. samev-dz.comesmed.org Studies have consistently shown that PER977 significantly reduces blood loss in rats anticoagulated with a variety of direct oral anticoagulants (DOACs) and heparins. ashpublications.orgmdpi.com For instance, in rats treated with agents like edoxaban, apixaban, rivaroxaban, and dabigatran (B194492), subsequent administration of PER977 reduced blood loss to levels comparable to those in control animals that did not receive an anticoagulant. esmed.orgaerjournal.com The model has also been used to demonstrate PER977's effectiveness when administered after the bleeding has already begun, simulating a therapeutic intervention. samev-dz.comesmed.org

The liver laceration model is employed to evaluate the efficacy of PER977 in a scenario of internal bleeding, which can be more challenging to control. ahajournals.org This model has been used in both rats and rabbits. ashpublications.orgresearchgate.net After inducing anticoagulation, a calibrated surgical incision is made on the surface of the liver, a highly vascularized organ. ashpublications.orgahajournals.org The key parameters measured are bleeding time and total blood loss. ashpublications.org In edoxaban-treated rats, PER977 was shown to significantly reduce bleeding time following a liver laceration. ashpublications.org Similarly, in a rabbit liver laceration model where animals were anticoagulated with rivaroxaban, PER977 demonstrated a significant, dose-dependent reduction in total blood loss. researchgate.netahajournals.org

The following table summarizes findings from the rat-tail transection model for various anticoagulants reversed by PER977.

| Anticoagulant | Animal Model | Key Finding | Reference |

| Edoxaban | Rat | PER977 significantly reduced blood loss to levels similar to sham controls. | esmed.org |

| Apixaban | Rat | PER977 administration significantly reduced blood loss, indicating a full reversal of apixaban activity. | esmed.org |

| Rivaroxaban | Rat | PER977 fully reduced blood loss to baseline levels in a dose-dependent manner. | esmed.org |

| Dabigatran | Rat | High-dose PER977 fully reversed the anticoagulant effects, with blood loss similar to control animals. | esmed.org |

| Unfractionated Heparin (UFH) | Rat | PER977 significantly reduced blood loss, outperforming protamine sulfate (B86663) in this model. | esmed.org |

| Enoxaparin | Rat | PER977 fully reversed the anticoagulant activity, restoring blood loss to that of sham animals. | samev-dz.comesmed.org |

Comparative Analysis of PER977 Performance Across Different Animal Species

The pre-clinical development of PER977 has involved studies in several animal species, including rats, rabbits, and dogs, to assess its reversal activity. mdpi.comportico.orgvetdergikafkas.org While direct, head-to-head comparative studies across species are not extensively published, an analysis of the available data from different models provides insights into the compound's performance.

In rodent models , specifically rats, PER977 has been shown to be a broad-spectrum reversal agent. mdpi.comportico.org The rat-tail transection model has been used to demonstrate its efficacy against all approved DOACs (dabigatran, rivaroxaban, apixaban, and edoxaban) as well as unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). esmed.orgaerjournal.com In these studies, PER977 consistently and significantly reduced blood loss, often restoring it to baseline levels. esmed.org

In rabbit models , the focus has been on internal bleeding scenarios, such as the liver laceration model. researchgate.netahajournals.org In rabbits anticoagulated with the Factor Xa inhibitor rivaroxaban, PER977 was effective in correcting blood loss. researchgate.netportico.org One study noted a significant, 76% reduction in blood loss at the highest tested dose. ahajournals.org Interestingly, this study also noted a non-significant trend toward decreased blood loss in non-anticoagulated rabbits receiving PER977 alone, suggesting a potential procoagulant effect in this specific model and species that was not observed in other contexts. ahajournals.orgacc.org

Studies in dogs have primarily focused on safety and toxicology, where PER977 was found to be negative for systemic toxicity. mdpi.comportico.org

| Species | Model | Anticoagulant(s) Studied | Outcome | Reference |

| Rat | Tail Transection | Edoxaban, Apixaban, Rivaroxaban, Dabigatran, UFH, Enoxaparin | Significant reduction in blood loss to baseline/control levels. | esmed.orgashpublications.org |

| Rat | Liver Laceration | Edoxaban | Reduced bleeding time. | ashpublications.org |

| Rabbit | Liver Laceration | Rivaroxaban | Significant, dose-dependent reduction in blood loss. | researchgate.netahajournals.orgportico.org |

| Dog | Not Specified (Safety) | Not Applicable | Negative for systemic toxicity. | mdpi.comportico.org |

Methodological Considerations in Pre-clinical Research of PER977

Standardization of Anticoagulant Induction in Models

A critical aspect of pre-clinical research into reversal agents is the rigorous standardization of the anticoagulant effect in animal models. nih.gov To reliably assess the efficacy of PER977, it is essential to induce a consistent and reproducible level of anticoagulation before its administration. This ensures that any observed reversal of bleeding is directly attributable to the investigational agent and not to variations in the initial anticoagulant challenge.

In the PER977 studies, standardization is typically achieved by administering a fixed, predetermined dose of the anticoagulant to the animals. esmed.org For example, in rat-tail transection experiments, specific oral doses such as 10 mg/kg for edoxaban, 3.125 mg/kg for apixaban, 5 mg/kg for rivaroxaban, and 37.5 mg/kg for dabigatran have been used to induce a significant increase in bleeding. esmed.org For intravenous anticoagulants like UFH and enoxaparin, doses of 1 mg/kg and 10 mg/kg, respectively, have been utilized. esmed.org

The timing of the reversal agent's administration is also standardized to coincide with the peak plasma concentration (Tmax) of the oral anticoagulant, ensuring that PER977 is challenged with the maximum anticoagulant effect. samev-dz.com This meticulous approach to dosing and timing minimizes variability between individual animals and study groups, thereby increasing the statistical power and reliability of the experimental results.

Techniques for Measuring Coagulation Parameters in Research Settings

The assessment of PER977's pharmacodynamic effect has required careful consideration of measurement techniques, as standard coagulation assays have proven to be unreliable. esmed.orgmdpi.com

Initial pre-clinical research revealed that conventional plasma-based coagulation tests, such as the activated partial thromboplastin time (aPTT) and anti-Factor Xa (anti-FXa) assays, yielded inconsistent and variable results for PER977. mdpi.com Despite observing significant reductions in actual blood loss in animal models, these assays often failed to show a corresponding correction of coagulation parameters. esmed.orgmdpi.com Further investigation revealed that this discrepancy is due to the mechanism of PER977. The molecule can chelate anionic additives, such as sodium citrate, present in standard blood collection tubes. ashpublications.orgmdpi.com This action in the test tube can disrupt the binding between PER977 and the anticoagulant ex vivo, releasing the active anticoagulant and leading to a falsely prolonged clotting time in the assay. mdpi.com This artifact makes these common tests inappropriate for monitoring PER977's reversal activity. esmed.org

Consequently, researchers have relied on alternative methods that are not susceptible to this interference. The whole-blood clotting time (WBCT) has been adopted as a key pharmacodynamic measurement in both pre-clinical and clinical studies of PER977. samev-dz.comashpublications.org This test measures clotting in reagent-free collection equipment, thereby avoiding the issue of additive chelation. samev-dz.comthieme-connect.com Studies have shown that PER977 rapidly corrects prolonged WBCT in human volunteers treated with edoxaban. ashpublications.orgthieme-connect.com

Thromboelastography (TEG) has also been used in some pre-clinical models to provide a more holistic assessment of clot formation, strength, and lysis, showing a return to baseline levels after PER977 administration in anticoagulated rats. portico.orgdovepress.com Ultimately, the most direct and clinically relevant measure of efficacy in these research settings remains the quantitative assessment of blood loss in standardized bleeding models. samev-dz.comnih.gov

Data Interpretation Frameworks for Reversal Efficacy

Interpreting the efficacy of PER977 in pre-clinical studies relies on a framework that integrates direct bleeding measurements with pharmacodynamic markers, while acknowledging the limitations of certain laboratory assays.

The primary framework for determining reversal efficacy is based on the normalization of hemostasis in validated bleeding models . samev-dz.comaerjournal.com The key endpoint is the statistically significant reduction of blood loss compared to controls that received the anticoagulant but no reversal agent. esmed.org The goal is to demonstrate a return of blood loss to the levels observed in sham-operated or saline-treated control animals. esmed.org This provides the most direct evidence of a restored hemostatic capacity. The ability of PER977 to achieve this in models of both external (rat-tail transection) and internal (liver laceration) bleeding strengthens the interpretation of its broad efficacy. samev-dz.comashpublications.org

A second component of the interpretation framework is the use of reliable pharmacodynamic (PD) markers. As discussed, due to the unsuitability of standard plasma-based assays, the whole-blood clotting time (WBCT) serves as the primary PD endpoint. ashpublications.orgthieme-connect.com A complete reversal is interpreted as the return of the WBCT from a prolonged, anticoagulated state to within a small margin of the pre-anticoagulant baseline. ashpublications.org The rapid onset and sustained duration of this normalization are also key interpretive factors. thieme-connect.com

It is also important to consider the complexity of defining "hemostatic efficacy". ashpublications.org While laboratory markers and bleeding volumes in animal models are crucial, researchers acknowledge that these may not perfectly capture all aspects of ongoing bleeding or predict clinical outcomes in complex human bleeding scenarios. ashpublications.orgnih.gov Therefore, the interpretation framework relies on the convergence of evidence from direct bleeding measurements and appropriate, validated coagulation assays like WBCT to build a robust case for the reversal agent's efficacy. aerjournal.comthieme-connect.com

Comparative Analysis of Per977 with Other Anticoagulant Modulators in Research

Classification of Anticoagulant Reversal Strategies

Anticoagulant reversal agents are classified into three primary groups based on their spectrum of activity: agent-specific, class-specific, and universal agents. This classification reflects the diversity in their molecular design and therapeutic targets.

Agent-specific reversal agents are engineered to neutralize a single anticoagulant molecule. Idarucizumab serves as the archetypal example in this category. It is a humanized monoclonal antibody fragment (Fab) designed exclusively to bind and inactivate the direct thrombin inhibitor, dabigatran (B194492). Its mechanism is characterized by an extremely high-affinity, irreversible binding to dabigatran and its metabolites. This specificity ensures a targeted reversal with minimal off-target effects but restricts its utility to clinical scenarios involving only dabigatran.

Class-specific agents are developed to reverse the effects of a group of structurally or mechanistically related anticoagulants. Andexanet alfa is a prominent example, designed to counteract Factor Xa (FXa) inhibitors. It is a recombinant and modified version of human FXa that has been rendered enzymatically inactive. Andexanet alfa acts as a decoy protein, sequestering FXa inhibitors such as rivaroxaban (B1684504), apixaban (B1684502), and edoxaban (B1671109). By binding to the inhibitor, it prevents the anticoagulant from interacting with endogenous FXa, thereby restoring normal hemostasis. Its activity also extends to indirect FXa inhibitors like fondaparinux (B3045324) and low-molecular-weight heparins (LMWHs).

Universal or broad-spectrum reversal agents represent a third strategy, aiming to reverse multiple classes of anticoagulants. PER977 (ciraparantag) is a small, synthetic, water-soluble cationic molecule designed for this purpose. Unlike large biologic molecules such as idarucizumab and andexanet alfa, PER977's mechanism is not based on a specific protein-protein interaction or a decoy strategy. Instead, it is believed to bind directly to various anticoagulant drugs through non-covalent interactions, including hydrogen bonds and charge-charge interactions. This allows it to neutralize a wide array of anticoagulants, including direct FXa inhibitors, direct thrombin inhibitors, and both unfractionated heparin (UFH) and LMWH.

Table 1: Classification of Anticoagulant Reversal Agents Click on the headers to sort the table

| Reversal Agent | Classification | Primary Mechanism | Example Target(s) |

|---|---|---|---|

| Idarucizumab | Agent-Specific | High-affinity monoclonal antibody binding | Dabigatran |

| Andexanet Alfa | Class-Specific | Recombinant decoy protein sequestration | Rivaroxaban, Apixaban |

| PER977 | Universal | Direct, non-covalent drug binding | Edoxaban, Heparins, Dabigatran |

Mechanistic Distinctions between PER977 and Alternative Modulators

The fundamental differences in the mechanisms of action between PER977 and other modulators dictate their respective scopes of activity and interaction profiles.

The primary mechanistic distinction lies in what each reversal agent binds to and how it binds.

Idarucizumab: Binds directly and specifically to the dabigatran molecule. The interaction is a high-affinity, antigen-antibody type binding that forms a stable, inactive complex, preventing dabigatran from accessing the active site of its target, thrombin. The binding affinity of idarucizumab for dabigatran is approximately 350 times greater than that of dabigatran for thrombin.

Andexanet Alfa: Does not bind directly to endogenous coagulation factors. Instead, it acts as a competitive decoy, presenting a binding site for FXa inhibitors that is structurally homologous to that of native FXa. FXa inhibitors bind to andexanet alfa, which sequesters them from circulation and prevents them from inhibiting native FXa. This is a protein-drug interaction driven by the inhibitor's affinity for the FXa active site.

PER977: Is hypothesized to bind directly to the anticoagulant drug molecule itself, not to a coagulation factor or a decoy protein. As a small, cationic molecule, PER977 is thought to form non-covalent bonds, primarily hydrogen bonds, with various anticoagulant drugs. This physical interaction effectively neutralizes the anticoagulant's active structure, rendering it incapable of binding to its intended target (e.g., FXa or thrombin). This mechanism is independent of the anticoagulant's target, allowing for broad applicability.

The differences in mechanism directly translate to a varied spectrum of activity for each reversal agent. Research has demonstrated that while agent- and class-specific modulators are highly effective within their intended scope, a universal agent like PER977 offers a broader solution.

Idarucizumab is exclusively effective for reversing dabigatran. It has no activity against FXa inhibitors or heparins.

Andexanet Alfa is effective against direct oral FXa inhibitors (apixaban, rivaroxaban, edoxaban) and has shown activity against the indirect FXa inhibitor enoxaparin (an LMWH). However, it does not reverse the effects of direct thrombin inhibitors like dabigatran or unfractionated heparin.

PER977 has demonstrated a broad spectrum of activity in preclinical and clinical research. Studies have confirmed its ability to reverse the anticoagulant effects of UFH, LMWH, fondaparinux, dabigatran, rivaroxaban, apixaban, and edoxaban. For instance, research in healthy volunteers showed that PER977 reversed the steady-state anticoagulation of edoxaban, as measured by whole blood clotting time. This broad applicability distinguishes it from the more targeted approaches of idarucizumab and andexanet alfa.

Table 2: Comparative Scope of Anticoagulant Reversal Agents Click on the headers to sort the table

| Anticoagulant | Reversal by Idarucizumab | Reversal by Andexanet Alfa | Reversal by PER977 |

|---|---|---|---|

| Direct Thrombin Inhibitors | |||

| Dabigatran | Yes | No | Yes |

| Direct FXa Inhibitors | |||

| Rivaroxaban | No | Yes | Yes |

| Apixaban | No | Yes | Yes |

| Edoxaban | No | Yes | Yes |

| Heparins | |||

| Unfractionated Heparin (UFH) | No | No | Yes |

| Low-Molecular-Weight Heparin (LMWH) | No | Yes | Yes |

| Indirect FXa Inhibitors | |||

| Fondaparinux | No | Partial/Investigational | Yes |

Theoretical Advantages and Limitations of PER977's Mechanism

PER977, also known as ciraparantag (B606701), is a small, water-soluble, cationic molecule. aerjournal.comnewdrugapprovals.org Its mechanism of action involves binding directly to various anticoagulant drugs through non-covalent hydrogen bonds and charge-charge interactions. nih.govru.nl This action is designed to neutralize the anticoagulant effect of heparins (unfractionated and low-molecular-weight), as well as direct oral anticoagulants (DOACs) that inhibit Factor Xa and Factor IIa (thrombin). aerjournal.comru.nlclinicalleader.com

Broad-Spectrum Reversal Potential

A significant theoretical advantage of PER977 is its broad-spectrum activity. aerjournal.comtandfonline.com Unlike highly specific reversal agents, PER977 has demonstrated the potential in research models to reverse a wide range of anticoagulants.

Key Research Findings:

Multiple Anticoagulant Classes: Preclinical studies have shown that PER977 can reverse the anticoagulant effects of direct Factor Xa inhibitors (rivaroxaban, apixaban, edoxaban), a direct thrombin inhibitor (dabigatran), and heparins. clinicalleader.comahajournals.orgashpublications.org

Mechanism of Binding: PER977 binds directly to the anticoagulant molecules themselves, not to the coagulation factors. nih.govclinicaltrialsarena.comnih.gov This direct binding through non-covalent interactions is what enables its broad applicability. nih.govru.nl

In Vivo and Ex Vivo Reversal: In a rat tail transection model, PER977 significantly reduced bleeding volume in animals treated with rivaroxaban, edoxaban, dabigatran, or apixaban. ahajournals.org Ex vivo studies using human blood have also shown that PER977 can completely reverse the anticoagulant effects of rivaroxaban and apixaban in a dose-dependent manner. aerjournal.com

Comparative Data from Research Models:

| Anticoagulant Modulator | Mechanism of Action | Spectrum of Activity in Research |

| PER977 (Ciraparantag) | Direct binding to anticoagulant molecules via non-covalent hydrogen and charge-charge interactions. nih.govru.nl | Broad: Unfractionated heparin, LMWH, fondaparinux, dabigatran, rivaroxaban, apixaban, edoxaban. nih.govmdpi.com |

| Andexanet Alfa | Recombinant modified human Factor Xa decoy that binds and sequesters Factor Xa inhibitors. ru.nlnih.gov | Specific: Factor Xa inhibitors (rivaroxaban, apixaban, edoxaban). nih.govmdpi.com Also binds to LMWH and fondaparinux. ahajournals.org |

| Idarucizumab | Monoclonal antibody fragment that specifically binds to dabigatran and its metabolites. ru.nl | Highly Specific: Dabigatran. ru.nltandfonline.com |

| Prothrombin Complex Concentrates (PCCs) | Replenishes coagulation factors (II, VII, IX, X). aerjournal.com | Non-specific; variable success in reversing DOACs in research models. aerjournal.comtandfonline.com |

Implications of Non-Procoagulant Properties in Research Models

A critical aspect of a reversal agent is that it should not induce a prothrombotic state, meaning it should not by itself promote blood clotting. Research into PER977 has consistently highlighted its lack of procoagulant effects.

Key Research Findings:

No Intrinsic Coagulation Activity: Studies have shown that PER977 does not interact with circulating coagulation factor proteins or other blood proteins like albumin. aerjournal.comahajournals.orgclinicaltrialsarena.com

Absence of Pro-coagulant Signals: In both rat and human whole blood, PER977 did not demonstrate any pro-coagulant properties as measured by various coagulation assays like thromboelastography (TEG), prothrombin time (PT), and activated partial thromboplastin (B12709170) time (aPTT). ahajournals.org Furthermore, no increases in markers of coagulation activation, such as D-dimers or prothrombin fragment 1.2, were observed in human studies. ahajournals.org

Mechanism Supports Safety Profile: Because PER977 acts by binding the anticoagulant drug and not by interacting with the components of the coagulation cascade, it is theorized to not have intrinsic procoagulant activity. ashpublications.org This is a key distinction from agents like prothrombin complex concentrates (PCCs), which directly add clotting factors to the system. aerjournal.com

Comparison of Procoagulant Potential in Research:

| Reversal Agent | Observed Procoagulant Effect in Research Models | Theoretical Basis |

| PER977 (Ciraparantag) | No pro-coagulant properties observed in rat and human whole blood studies. ahajournals.org | Does not bind to or activate coagulation factors. ahajournals.orgclinicaltrialsarena.com |

| Andexanet Alfa | While designed to be catalytically inactive, concerns about potential thromboembolic risks have been noted. ashpublications.org | Acts as a decoy for Factor Xa inhibitors, but does not have intrinsic procoagulant properties. ashpublications.org |

| Idarucizumab | No intrinsic procoagulant activity reported. | Highly specific binding to dabigatran, no interaction with coagulation cascade. ashpublications.org |

| Prothrombin Complex Concentrates (PCCs) | Inherently procoagulant. | Directly increases the concentration of coagulation factors. aerjournal.com |

Advanced Research Avenues and Methodological Challenges for Per977

Exploration of Novel Therapeutic Applications beyond Anticoagulant Reversal

The unique binding mechanism of PER977, which relies on noncovalent hydrogen bonding and charge-charge interactions, has opened up speculative yet intriguing avenues for new therapeutic uses beyond its established role as an anticoagulant reversal agent. ru.nldovepress.com

Investigation of PER977's Potential in Other Coagulation-Related Disorders

PER977 is a synthetic, water-soluble cationic molecule engineered to bind with anionic molecules like heparin and low-molecular-weight heparin (LMWH). thieme-connect.comnih.gov Its function extends to reversing the effects of direct oral anticoagulants (DOACs) by preventing them from binding to their targets, Factor IIa and Factor Xa. ru.nl This broad-spectrum binding capacity has spurred investigation into its potential utility in other coagulation-related disorders where excess anticoagulant activity, not necessarily from administered drugs, might play a role. However, it's noteworthy that some in vitro studies did not observe a reversal effect on Factor Xa inhibitors, suggesting its in vivo effects might be mediated by other mechanisms. ahajournals.org

Hypothetical Interactions with Unexplored Biological Pathways

The cationic and poly-cationic nature of PER977 suggests it may have properties similar to other poly-cationic molecules, leading to potential off-target effects. ahajournals.org One significant area of hypothetical interaction is with endogenous glycosaminoglycans (GAGs). scispace.comsigmaaldrich.comfrontiersin.org GAGs are linear, highly sulfated polysaccharides crucial for numerous biological processes, including inflammation, cell signaling, and coagulation. sigmaaldrich.comfrontiersin.org

Researchers theorize that PER977 could bind to these ubiquitous molecules on cell surfaces and in the extracellular matrix, potentially modulating inflammatory pathways or other cellular processes. frontiersin.org Some in vitro data has suggested that PER977 could potentiate human platelet activation, an effect that might be attributed to such off-target interactions. dovepress.comahajournals.org These hypothetical interactions, while not fully elucidated, represent a critical area of research to build a comprehensive biological profile of the compound.

Development of Advanced Analytical Techniques for PER977 Detection and Quantification

A deep understanding of PER977's behavior in the body necessitates the development of highly specific and sensitive analytical methods.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone for the pharmaceutical analysis of complex molecules like PER977. mdpi.comnih.gov This technology offers the high resolving power and mass accuracy needed for reliable molecular formula assignments and trace analysis in complex biological matrices like plasma. mdpi.com For instance, LC-HRMS methods have been successfully developed for the quantification of various DOACs, demonstrating the technique's suitability for monitoring such compounds at therapeutic concentrations. nih.gov The acquisition of full-scan data with HRMS also allows for the retrospective identification of metabolites, a crucial aspect of understanding a drug's fate in the body. nih.gov

Table 1: Advanced Analytical Techniques for Compound Analysis This table is interactive. Click on the headers to learn more.

| Technique | Description | Application for PER977 | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | An analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with high precision. mdpi.com | Accurate quantification in biological fluids and identification of metabolites. nih.gov | High sensitivity, specificity, and ability for retrospective data analysis. mdpi.comnih.gov |

| Liquid Chromatography (LC) | A technique used to separate a sample into its individual parts. This separation occurs based on the interactions of the sample with the mobile and stationary phases. nih.govnih.gov | Separation of PER977 from its metabolites and endogenous plasma components before mass spectrometric analysis. nih.gov | Robust, reliable, and can be coupled with various detectors for comprehensive analysis. nih.gov |

| Isothermal Titration Calorimetry (ITC) | A technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event. nih.gov | To study the direct binding interactions of PER977 with anticoagulants and other potential biological targets. nih.gov | Provides a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, entropy). nih.gov |

Chromatographic Methodologies for Metabolite Identification

Identifying the metabolites of PER977 is fundamental to understanding its complete pharmacological profile. High-performance liquid chromatography (HPLC) is a preferred method for such studies due to its high selectivity and rapid analysis capabilities. nih.govpensoft.net The process involves optimizing chromatographic parameters to achieve effective separation of metabolites from the parent drug. pensoft.net Coupling HPLC with mass spectrometry (HPLC-MS) allows for detailed structural information to be obtained on the metabolites. nih.gov Studies have indicated that PER977 is cleaved by peptidases to its major metabolite, which is then eliminated via the kidneys. thieme-connect.com The development of robust chromatographic methods is essential to confirm and expand upon these initial findings. nih.govpensoft.net

Pharmacogenomic and Proteomic Studies Related to PER977 Interactions

To move towards a more personalized application of PER977, research is turning to pharmacogenomics and proteomics to understand how an individual's genetic and protein makeup can influence the drug's interactions.

Pharmacogenomic research would aim to identify genetic variations, for example in the VKORC1 gene which is important for warfarin (B611796) metabolism, that could influence the efficacy and metabolism of PER977. nih.gov While specific pharmacogenomic studies on PER977 are not yet widely published, the principles are well-established in anticoagulant therapy. nih.gov

Proteomic studies offer a broad view of the biological landscape in which PER977 operates. ubc.caispub.com Using techniques like pull-down assays with mass spectrometry, researchers can identify proteins that bind to PER977, beyond its known anticoagulant targets. nih.gov For example, studies have used GAG-mediated pull-down proteomics to explore the GAG-binding proteome in human plasma, identifying both known and previously unknown GAG-binding proteins. nih.gov Isothermal titration calorimetry (ITC) has been used to directly measure the binding affinity of PER977 to various molecules, revealing direct binding to FIXa but not to edoxaban (B1671109) or rivaroxaban (B1684504) in one study. nih.gov Such proteomic approaches are invaluable for systematically mapping the interaction network of PER977, validating hypothetical interactions, and potentially uncovering novel mechanisms of action or off-target effects. ubc.cafrontiersin.org

Influence of Genetic Variations on PER977's Binding Targets

The direct influence of a patient's genetic makeup on the binding efficacy of PER977 has not been extensively studied. PER977 acts on the anticoagulant drugs themselves rather than on endogenous coagulation factors, which are the products of host genes. researchgate.net However, genetic variations in patients can indirectly impact the clinical context in which PER977 would be used.

Proteomic Profiling of PER977-Mediated Cellular Responses

Proteomic profiling, the large-scale study of proteins, offers a powerful method to understand the global cellular effects of a drug beyond its primary mechanism of action. researchgate.net To date, specific proteomic studies on PER977 are not widely published. However, the application of such techniques represents a significant future research direction.